
4-(Fluoromethyl)-1,2-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)-1,2-dinitrobenzene is an organic compound characterized by the presence of a fluoromethyl group and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1,2-dinitrobenzene typically involves the introduction of a fluoromethyl group to a dinitrobenzene precursor. One common method is the visible light-mediated radical fluoromethylation, which uses fluoroiodomethane as a fluoromethylating agent. This process is facilitated by visible light and tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Fluoromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the nitro groups.
Reduction: 4-(Fluoromethyl)-1,2-diaminobenzene.
Oxidation: 4-(Carboxymethyl)-1,2-dinitrobenzene.
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)-1,2-dinitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The fluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups can also participate in redox reactions, affecting the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-1,2-dinitrobenzene
- 4-(Bromomethyl)-1,2-dinitrobenzene
- 4-(Iodomethyl)-1,2-dinitrobenzene
Uniqueness
4-(Fluoromethyl)-1,2-dinitrobenzene is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and bioavailability compared to its chlorinated, brominated, and iodinated counterparts .
Propiedades
Número CAS |
64747-72-4 |
|---|---|
Fórmula molecular |
C7H5FN2O4 |
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
4-(fluoromethyl)-1,2-dinitrobenzene |
InChI |
InChI=1S/C7H5FN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
Clave InChI |
UQHHDUVYOAJMKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CF)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


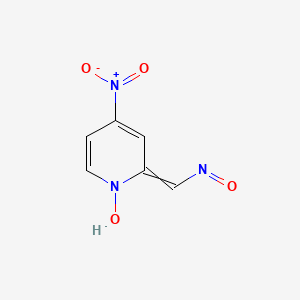
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
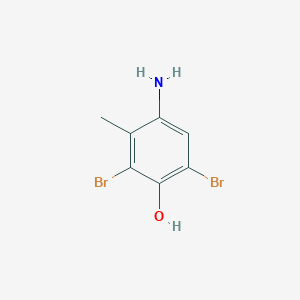

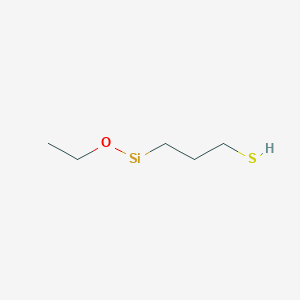
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
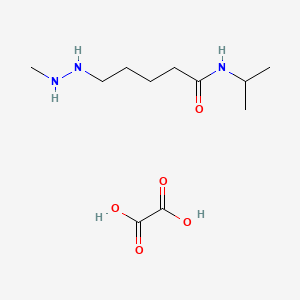

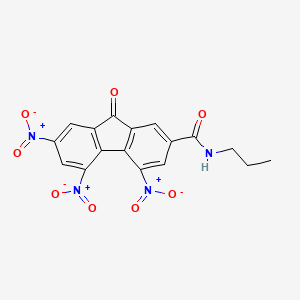
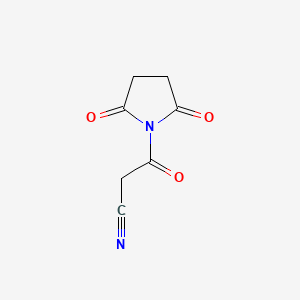
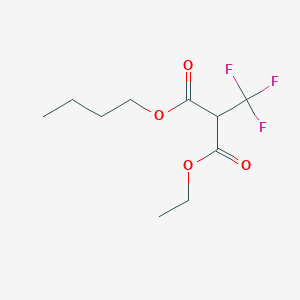
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
